2-[(6-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
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Overview
Description
2-({6-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE is a complex organic compound with a unique structure that includes a benzothiazole ring, a bromohydroxyphenyl group, and a dimethoxyphenylethyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE typically involves multiple stepsThe final step involves the attachment of the dimethoxyphenylethyl group under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-({6-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups .
Scientific Research Applications
2-({6-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({6-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-({6-[(E)-[(5-BROMO-2-HYDROXYBENZYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE
- 4-BROMO-2-{(E)-[(2-HYDROXY-4-NITROPHENYL)IMINO]METHYL}PHENOL
Uniqueness
2-({6-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C26H24BrN3O4S2 |
---|---|
Molecular Weight |
586.5 g/mol |
IUPAC Name |
2-[[6-[(5-bromo-2-hydroxyphenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C26H24BrN3O4S2/c1-33-22-8-3-16(11-23(22)34-2)9-10-28-25(32)15-35-26-30-20-6-5-19(13-24(20)36-26)29-14-17-12-18(27)4-7-21(17)31/h3-8,11-14,31H,9-10,15H2,1-2H3,(H,28,32) |
InChI Key |
PMUCOZSXLIQPOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C=CC(=C4)Br)O)OC |
Origin of Product |
United States |
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